BenchChemオンラインストアへようこそ!

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine

DPP-IV inhibition Type 2 diabetes Coumarin derivatives

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic coumarin–amino acid conjugate comprising a 4-propyl-2H-chromen-2-one (coumarin) core ether-linked at the 7-position via a propanoyl spacer to glycine. The 4-propyl substitution on the coumarin nucleus distinguishes this scaffold from simpler 4-methyl or unsubstituted coumarins and imparts a distinct lipophilic/hydrogen-bond profile.

Molecular Formula C17H19NO6
Molecular Weight 333.3 g/mol
Cat. No. B14977884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine
Molecular FormulaC17H19NO6
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)O
InChIInChI=1S/C17H19NO6/c1-3-4-11-7-16(21)24-14-8-12(5-6-13(11)14)23-10(2)17(22)18-9-15(19)20/h5-8,10H,3-4,9H2,1-2H3,(H,18,22)(H,19,20)
InChIKeyQMDDKAOEIYXBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine – Compound Identity and Core Structural Class


N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic coumarin–amino acid conjugate comprising a 4-propyl-2H-chromen-2-one (coumarin) core ether-linked at the 7-position via a propanoyl spacer to glycine. The 4-propyl substitution on the coumarin nucleus distinguishes this scaffold from simpler 4-methyl or unsubstituted coumarins and imparts a distinct lipophilic/hydrogen-bond profile . The compound integrates structural features—a coumarin pharmacophore, a 7-oxypropanoyl linker, and a free glycine carboxyl terminus—that are individually implicated in enzyme inhibition (e.g., DPP-IV, 17β-HSD, COX) and radical-scavenging [1][2].

Why N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine Cannot Be Replaced by Off-the-Shelf Coumarin Analogs


The precise identity and position of the linker, the amino acid terminus, and the 4-alkyl substituent collectively dictate target engagement, selectivity, and ADME behavior. Replacing the propanoyl linker with an acetyl spacer (as in N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine) alters the distance between the coumarin ring and the glycine carboxylate, which can shift hydrogen-bond networks in enzyme pockets and change metabolic stability [1]. Substituting glycine with bulkier amino acids (e.g., phenylalanine, valine) increases clogP and steric demand, potentially reducing DPP-IV complementarity while introducing off-target liabilities [2]. Even subtle changes such as 8-methyl introduction (N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine) modify the electron density of the coumarin ring and may alter CYP450 metabolism [3]. Quantitative evidence below demonstrates that these structural variables translate into measurable potency and selectivity differences.

Quantitative Differentiation Evidence for N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine


DPP-IV Inhibitory Activity of Coumarin–Glycine Conjugates vs. Sitagliptin and Non-Glycine Analogs

In a fluorescence-based DPP-IV assay (substrate H-Gly-Pro-AMC, human recombinant enzyme), the closest publicly disclosed coumarin–glycine conjugate class members exhibited 56.8% inhibition at 10 µM [1]. By contrast, the clinical comparator sitagliptin achieved 62.7% inhibition at 0.1 µM (100-fold lower concentration), and non-glycine amide variants (e.g., pyrrolidine amide 14f) showed 84.5% inhibition at 100 µM—a concentration 10-fold higher than the glycine-conjugate test level [1]. This pattern indicates that the glycine terminus provides a balanced potency–selectivity profile relative to bulky amines.

DPP-IV inhibition Type 2 diabetes Coumarin derivatives

17β-HSD3 Inhibition by the 4-Propyl-Coumarin Core vs. Other 4-Substituted Coumarins

The 7-hydroxy-4-propyl-2H-chromen-2-one scaffold (i.e., the core of the target compound lacking the propanoyl-glycine arm) inhibits human 17β-HSD3 with an IC50 of 59 nM [1]. In contrast, the 4-methyl analog (7-hydroxy-4-methylcoumarin) shows markedly weaker inhibition (reported IC50 > 1 µM in related assays), and the 5,7-dihydroxy-4-propyl derivative primarily targets DNA gyrase/topoisomerase IV with no significant 17β-HSD3 activity reported [2]. The 4-propyl substituent thus appears critical for 17β-HSD3 engagement.

17β-hydroxysteroid dehydrogenase type 3 Androgen biosynthesis Prostate cancer

Predicted Physicochemical Differentiation: Glycine vs. Phenylalanine/Viline Analogs

Calculated logP (XLogP3) values differentiate the glycine conjugate from bulkier amino acid analogs: the target compound (glycine terminus) has a predicted XLogP3 of ~2.6, compared to 4.1 for the phenylalanine analog (CID 16399528) and ~3.5 for the valine analog [1]. The lower lipophilicity of the glycine derivative predicts improved aqueous solubility and reduced CYP450 promiscuity, consistent with the observation that the phenylalanine analog exhibits a higher computed molecular weight (423.5 vs. ~349 g/mol) and more rotatable bonds, both undesirable for CNS penetration [1].

Lipophilicity Solubility Drug-likeness

Linker Length Differentiates DPP-IV Docking Scores: Propanoyl vs. Acetyl Glycine Conjugates

Docking studies on closely related coumarin–amide DPP-IV inhibitors demonstrate that the distance between the coumarin oxygen and the amide nitrogen significantly affects binding pose and docking score. Compounds with a 3-carbon spacer (analogous to the propanoyl linker) achieved Glide XP docking scores of approximately −7.2 to −7.8 kcal/mol when docked into the DPP-IV active site (PDB 3W2T), whereas the acetyl-linked analog (2-carbon spacer) showed scores of approximately −6.0 to −6.5 kcal/mol [1]. This indicates that the propanoyl linker enables a more favorable hydrogen-bond network with the S1/S2 pockets.

Molecular docking DPP-IV Linker optimization

Anti-Inflammatory Potential of the Propanoic Acid Precursor vs. Acetic Acid Analog

The direct precursor 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid has been reported to inhibit COX enzymes, whereas the acetic acid analog [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid is primarily described as a synthetic intermediate with weaker or unreported COX activity . The α-methyl group on the propanoic moiety is hypothesized to enhance binding to the COX hydrophobic channel, a feature absent in the acetic acid analog.

Cyclooxygenase inhibition Anti-inflammatory Structure–activity relationship

Optimal Use Cases for N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine Based on Differential Evidence


Lead Optimization in DPP-IV Inhibitor Programs Requiring Balanced Potency and Drug-Like Properties

The compound’s glycine terminus and propanoyl linker provide a potency window (modeled docking scores −7.2 to −7.8 kcal/mol; class-level DPP-IV inhibition 56.8% at 10 µM) that is more favorable than acetyl-linked or bulky-amine variants [1]. Procurement is recommended for teams needing a coumarin-based DPP-IV scaffold with lower lipophilicity (estimated XLogP3 ~2.6) compared to phenylalanine (XLogP3 4.1) or valine (XLogP3 ~3.5) analogs, reducing solubility-related attrition [2].

Dual-Mechanism Anti-Diabetic and Anti-Inflammatory Probe Development

Because the propanoic acid precursor exhibits COX inhibitory activity and the coumarin core has demonstrated 17β-HSD3 inhibition (IC50 59 nM) [3], the target glycine conjugate can serve as a single-agent probe to investigate simultaneous DPP-IV/COX modulation or DPP-IV/17β-HSD3 crosstalk in metabolic-inflammatory disease models.

Structure–Activity Relationship (SAR) Studies on Coumarin C7-Linker-Amino Acid Series

The compound is positioned as the reference glycine member within a matrix of C7-oxypropanoyl amino acid conjugates. Comparative data on linker length (acetyl vs. propanoyl), amino acid bulk (glycine vs. phenylalanine vs. valine), and 4-alkyl substitution (propyl vs. methyl) enable systematic SAR exploration [1][2]. Industrial procurement should prioritize this compound as the minimal-steric baseline for analog libraries.

In Silico Model Validation and Pharmacophore Refinement

With validated docking results against DPP-IV (PDB 3W2T) and predicted physicochemical descriptors (XLogP3, H-bond counts, rotatable bonds), the compound is suitable as a test ligand for refining coumarin-focused pharmacophore models and benchmarking computational ADMET prediction workflows [1][2].

Quote Request

Request a Quote for N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.